2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine
Description
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-(bromomethyl)-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C10H12BrNO/c11-6-10-8(12)5-7-3-1-2-4-9(7)13-10/h1-4,8,10H,5-6,12H2 |
InChI Key |
BPQOVWVWCJSCHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=CC=CC=C21)CBr)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine typically involves the bromination of a precursor compound followed by amination. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The brominated intermediate is then reacted with ammonia or an amine to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification techniques are crucial in industrial settings to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group (–CH₂Br) is highly electrophilic, making it reactive toward nucleophiles. This reactivity allows for substitution reactions under controlled conditions:
Key Findings :
-
Substitution reactions typically proceed via an Sₙ2 mechanism , confirmed by stereochemical inversion at the bromomethyl carbon.
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
Oxidation Reactions
The dihydrobenzopyran core undergoes oxidation to form quinone-like structures or epoxides, depending on the oxidizing agent:
| Oxidizing Agent | Conditions | Product | Notes | References |
|---|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 0°C | This compound oxide | Forms epoxide at C3–C4 | |
| CrO₃ | Acetic acid, reflux | 3-Keto derivative | Converts amine to ketone |
Mechanistic Insight :
-
Oxidation of the amine group to a ketone (via CrO₃) proceeds through an imine intermediate.
-
Epoxidation (via KMnO₄) selectively targets the electron-rich dihydrobenzopyran ring.
Reduction Reactions
The bromomethyl group and aromatic ring can be reduced under specific conditions:
| Reducing Agent | Conditions | Product | Selectivity | References |
|---|---|---|---|---|
| NaBH₄ | MeOH, rt | –CH₃ derivative | Bromide → Methyl | |
| H₂/Pd-C | EtOAc, 50 psi | Saturated benzopyran | Aromatic ring reduction |
Applications :
-
NaBH₄ reduction removes the bromine atom, yielding a methyl-substituted benzopyran for further functionalization.
-
Catalytic hydrogenation saturates the aromatic ring, altering the compound’s electronic properties.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions, enabling structural diversification:
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME | Aryl-substituted benzopyran | 60–80% | |
| Heck Reaction | Pd(OAc)₂, alkene, NEt₃ | Alkenylated derivative | 55–70% |
Synthetic Utility :
-
Suzuki coupling replaces bromine with aryl/heteroaryl groups, expanding access to drug-like molecules .
-
Solid-phase synthesis protocols (e.g., HF/pyridine cleavage) achieve high purity (≥85%) for combinatorial libraries .
Amine-Directed Reactions
The amine group (–NH₂) facilitates regioselective modifications:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Acylation | AcCl, pyridine | –NHCOCH₃ derivative | |
| Diazotization | NaNO₂, HCl, 0°C | Diazonium salt |
Structural Impact :
-
Acylation blocks the amine’s reactivity, directing subsequent reactions to the bromomethyl site.
-
Diazonium intermediates enable Sandmeyer reactions for introducing halogens or cyano groups.
Stability and Reactivity Trends
This compound’s multifunctional architecture supports its use in synthesizing bioactive molecules, heterocycles, and materials. Experimental protocols emphasize balancing reactivity and stability to maximize yields and selectivity.
Scientific Research Applications
2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine is an organic compound belonging to the benzopyran family, featuring a bromomethyl group and an amine group attached to a dihydrobenzopyran ring. The molecular formula for this compound is C10H12BrNO, and it has a molecular weight of 242.11 g/mol . Its unique structure gives it diverse biological activities and potential applications in medicinal chemistry.
Potential Biological Activities
Research suggests that this compound may have several biological activities:
*Modulating specific signaling pathways within cells.
- Mglur7 agonist compounds for treating mglur7 .
- High affinity for 5-HT1A and D2 receptor binding sites .
Synthesis
The synthesis of this compound typically involves two main steps:
Applications
this compound has several notable applications:
Interactions with Biological Molecules
Studies on the interactions of this compound with various biological molecules reveal that:
- These interactions may modulate specific signaling pathways within cells, contributing to the compound's observed biological effects.
Structural Analogues
Several compounds share structural similarities with this compound:
- 3-(Bromomethyl)-3,4-dihydro-2H-benzopyran: Similar dihydrobenzopyran structure but lacks an amine group.
- 2-(Bromomethyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-benzopyran: Contains additional methyl groups enhancing lipophilicity.
- 3-(Bromomethyl)-6-methoxybenzofuran: Features a furan ring instead of a pyran ring, affecting its reactivity and biological activity.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The compound may also modulate specific signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Key Insights
- Reactivity: The bromomethyl group in the target compound is more electrophilic than methyl or cyano substituents in analogs, favoring SN2 reactions .
- Structural Rigidity : The 1-benzopyran core may confer greater conformational stability than pyrazolone or benzonitrile analogs .
- Analytical Gaps : Direct CCS or LC/MS data for the target compound is unavailable, necessitating experimental validation.
Biological Activity
2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine is an organic compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound features a bromomethyl group and an amine group attached to a dihydrobenzopyran ring, making it a subject of interest in medicinal chemistry and pharmacology. Its potential applications span various fields, including antimicrobial and anticancer research.
The molecular formula of this compound is C10H12BrNO, with a molecular weight of 242.11 g/mol. The compound's structural characteristics influence its biological activity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrNO |
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | 2-(bromomethyl)-3,4-dihydro-2H-chromen-3-amine |
| InChI | InChI=1S/C10H12BrNO/c11-6-10-8(12)5-7-3-1-2-4-9(7)13-10/h1-4,8,10H,5-6,12H2 |
| Canonical SMILES | C1C(C(OC2=CC=CC=C21)CBr)N |
The biological activity of this compound can be attributed to its interaction with various molecular targets. The bromomethyl group acts as an electrophile, allowing it to react with nucleophilic sites in biological molecules. The amine group can engage in hydrogen bonding and ionic interactions with biomolecules, potentially modulating their function and activity.
Anticancer Potential
The anticancer properties of benzopyran derivatives are well-documented. Compounds structurally similar to 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran have been evaluated for their cytotoxic effects on tumor cell lines. For example, studies have shown that certain analogues can inhibit cell proliferation and induce apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activities of benzopyran derivatives:
- Antioxidant Activity : Compounds similar to 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran have demonstrated significant antioxidant properties. For instance, a study reported that certain benzopyrans could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
- Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Compounds exhibiting AChE inhibition profiles comparable to standard drugs like donepezil were identified .
Research Findings
Recent investigations into the biological activities of benzopyrans have highlighted several key findings:
Antimicrobial Efficacy
A study focusing on coumarin analogues revealed that modifications at specific positions significantly enhance antimicrobial activity. The presence of electron-donating groups was associated with increased potency against bacterial strains .
Structure–Activity Relationship (SAR)
Research has established that the position of substituents on the benzopyran ring significantly influences biological activity. For example, variations in the bromomethyl and amine group positioning can alter the compound's interaction with biological targets and its overall pharmacological profile .
Q & A
Q. What established synthetic routes are used for 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine?
The compound is synthesized via cyclization of propargyl ethers to form 2H-1-benzopyrans, followed by bromohydrin generation and subsequent epoxide ring-opening with amines (e.g., pyrrolidino or piperidino groups). Thermal cyclization of meta-substituted propargyl ethers yields regioselective products, with 5-substituted derivatives predominating .
Q. Which spectroscopic techniques are critical for structural characterization?
- X-ray crystallography : SHELXL software is recommended for high-resolution structural refinement, particularly for resolving bromine-related absorption errors using Mo-Kα radiation and multi-scan corrections .
- NMR : 1H/13C NMR and 2D techniques (COSY, HSQC) confirm regiochemistry and stereochemistry.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and purity .
Q. What in vivo models evaluate the compound’s bioactivity?
The conscious deoxycorticosterone acetate (DOCA)/saline-treated hypertensive rat model is commonly used to assess antihypertensive activity. Blood pressure reduction is compared against controls, with hydralazine and nifedipine as reference compounds .
Advanced Research Questions
Q. How can regioselectivity challenges during cyclization be optimized?
Regioselectivity in meta-substituted propargyl ether cyclization is influenced by temperature and catalysts. For example, 7-nitro derivatives are synthesized via controlled thermal conditions, with substituent electronic effects guiding product distribution. Computational modeling (DFT) predicts transition states to refine reaction conditions .
Q. What strategies resolve crystal structure ambiguities in brominated benzopyrans?
Bromine’s high electron density necessitates advanced refinement protocols in SHELXL, such as anisotropic displacement parameter (ADP) corrections and twin-law analysis for twinned crystals. Validation via R-factor convergence (<5%) and residual density maps ensures accuracy .
Q. How do electronic substituent effects modulate pharmacological activity?
Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 6 enhance antihypertensive activity by increasing electrophilicity at the amine center, improving receptor binding. Substituent effects are quantified via Hammett σ constants and correlated with in vivo efficacy .
Q. How to reconcile contradictory data on substituent impacts across studies?
- Comparative Molecular Field Analysis (CoMFA) : Maps steric/electronic fields to identify critical substituent regions.
- In vitro binding assays : Validate hypotheses using isolated receptors (e.g., vasodilator-linked channels).
- Meta-analysis : Cross-reference synthetic yields, purity (HPLC >98%), and assay conditions to isolate confounding variables .
Methodological Considerations
Q. What computational tools predict synthetic feasibility of novel analogs?
- Retrosynthetic software (e.g., ChemAxon) : Generates pathways based on known benzopyran syntheses.
- Density Functional Theory (DFT) : Models transition states for cyclization and epoxide ring-opening steps .
Q. How to validate enantiomeric purity in chiral derivatives?
- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
- Optical rotation : Matches experimental values to literature data for (3R,4S)-configured analogs .
Data Analysis and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
